5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde

Description

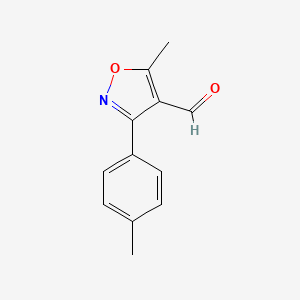

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a formyl (carbaldehyde) group at position 4 (Figure 1).

Properties

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)15-13-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNLELGNPNUQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which is generated in situ from a hydroximoyl chloride and a base . Another method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper(I) or ruthenium(II) catalysts. there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different substituents on the isoxazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted isoxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde has garnered attention for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that derivatives of isoxazole can inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that isoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds related to 5-methyl-3-(p-tolyl)isoxazole-4-carbaldehyde have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens. Studies have indicated that isoxazole derivatives can inhibit bacterial growth, suggesting their potential use in developing new antibiotics.

Chemical Synthesis

In organic synthesis, 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde serves as a versatile intermediate for creating more complex molecules. It can be utilized in:

- Ligand Formation : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis.

- Building Block : It is frequently used as a building block for synthesizing various pharmaceuticals and agrochemicals due to its unique structural features.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several isoxazole derivatives, including those based on 5-methyl-3-(p-tolyl)isoxazole-4-carbaldehyde. The compounds were tested against multiple cancer cell lines using the sulforhodamine B assay. Results indicated that some derivatives exhibited IC50 values as low as 2.3 µM against liver cancer cells, highlighting their selective toxicity towards cancerous cells while sparing normal cells .

Case Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of isoxazole compounds demonstrated that they could significantly reduce inflammation markers in vitro. The study showed that treatment with these compounds led to decreased expression of pro-inflammatory cytokines in macrophage cell lines, suggesting their potential utility in treating chronic inflammatory conditions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer properties | Selective cytotoxicity against cancer cells |

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against various pathogens |

| Chemical Synthesis | Building block for complex molecules | Used in ligand formation and metal complexation |

Mechanism of Action

The mechanism of action of 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The p-tolyl group at position 3 is critical for bioactivity. shows that replacing the 4-methyl group on the phenyl ring with bulkier substituents (e.g., 4-chloro, 4-bromo) reduces TNF-α inhibition by up to 90%, emphasizing the steric and electronic sensitivity of this region . Similarly, replacing the p-tolyl group with non-aromatic substituents (e.g., tert-butylisoxazol-amine) leads to a dramatic loss of potency .

Functional Group Modifications

The aldehyde group at position 4 distinguishes this compound from ester or carboxylic acid derivatives. For instance:

Comparison with Halogenated Derivatives

4-Iodo-3-methylisoxazole-5-carbaldehyde () differs in substituent positions and halogenation. The iodine atom at position 4 increases molecular weight (237 g/mol vs. 215 g/mol for the p-tolyl analog) and introduces steric bulk, which may hinder binding in certain targets .

Data Table: Key Structural and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

- Position 3: Aromatic groups (p-tolyl, phenyl) are optimal for bioactivity; non-aromatic or halogenated groups reduce potency .

- Position 4 : Aldehydes offer reactivity for further derivatization (e.g., Schiff base formation), while esters/acids improve stability .

- Position 5 : Methyl substitution is common and likely reduces metabolic degradation compared to unsubstituted analogs .

Biological Activity

5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Overview of Isoxazole Compounds

Isoxazoles are five-membered heterocyclic compounds characterized by a nitrogen and an oxygen atom in the ring structure. They have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde has shown promise in various biological assays.

Anticancer Activity

Research indicates that 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde exhibits potent anticancer properties. A study demonstrated its cytotoxic effects on several cancer cell lines, including MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell proliferation through mechanisms involving oxidative stress and modulation of key signaling pathways.

Key Findings:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 15.0 | Induction of apoptosis via p53 activation |

| Cytotoxicity Assessment | Huh7 (liver cancer) | 3.7 | Oxidative stress leading to cell cycle arrest |

In particular, the compound's ability to activate p53 and inhibit the Akt pathway has been linked to its effectiveness in promoting apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde has been highlighted in several studies. It has been shown to significantly reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Summary:

| Study | Biological Activity | IC50 Value (µM) | Cell Type |

|---|---|---|---|

| Inhibition of Inflammation | Anti-inflammatory | 12.5 | Human fibroblasts |

These findings suggest that the compound may serve as a valuable therapeutic agent for conditions characterized by excessive inflammation.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies have shown moderate antibacterial effects against Staphylococcus aureus.

Antimicrobial Activity Data:

| Compound Name | Activity | MIC Value (µg/mL) |

|---|---|---|

| 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde | Antimicrobial | 20.0 |

| Isoniazid | Control | 0.25 |

This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

The biological activity of 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.

- Gene Expression Modulation : It alters the expression of genes associated with inflammation and cancer progression.

- Cell Signaling Pathway Influence : The compound impacts critical signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, researchers treated activated macrophages with varying concentrations of the compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels, confirming its anti-inflammatory properties.

Case Study 2: Anticancer Activity

A separate investigation focused on the effects of the compound on MCF-7 breast cancer cells. Treatment led to decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended methods for synthesizing 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde?

The synthesis typically involves condensation reactions using precursors like 5-methylisoxazole derivatives and p-tolyl-containing reagents. For example:

- Stepwise synthesis : Start with ethyl 5-methylisoxazole-4-carboxylate derivatives (e.g., Ethyl 5-formyl-3-methylisoxazole-4-carboxylate, ) and introduce the p-tolyl group via nucleophilic substitution or cross-coupling reactions.

- Key reagents : Trifluoroacetic acid and iodinating agents (e.g., iodobutadieneamine imine) are often used in analogous isoxazole aldehyde syntheses .

- Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients is recommended for isolating the aldehyde product.

Q. How should researchers characterize the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aldehyde proton (~9-10 ppm) and aromatic p-tolyl signals (δ 7.2-7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for : 217.22) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What are the critical stability considerations for handling and storage?

- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation of the aldehyde group .

- Decomposition risks : Exposure to moisture or light may lead to hydrolysis of the isoxazole ring or aldehyde oxidation. Use amber glass vials and desiccants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Methyl-3-(p-tolyl)isoxazole-4-carbaldehyde in drug design?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The aldehyde group is highly electrophilic, making it reactive in Schiff base formation .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to assess binding affinity. The p-tolyl group may enhance hydrophobic interactions in active sites .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental replication : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that might interfere with bioactivity measurements .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Derivatization : Convert the aldehyde to a hydrazone or oxime derivative to improve aqueous solubility while retaining bioactivity .

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to balance solubility and biocompatibility .

Q. How does the p-tolyl substituent influence the compound’s electronic and steric properties?

- Electronic effects : The methyl group on the p-tolyl ring donates electrons via hyperconjugation, stabilizing the isoxazole ring and altering redox potentials .

- Steric effects : X-ray crystallography (e.g., for Ethyl 5-formyl-3-methylisoxazole-4-carboxylate analogs) shows that the p-tolyl group introduces steric hindrance, affecting molecular packing and crystal lattice stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.